lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate is a compound with significant potential in various fields of research and industry. It is known for its unique structure, which includes a thiadiazole ring, a phenyl group, and a lithium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid with a lithium salt. One common method is to dissolve the carboxylic acid in a suitable solvent, such as ethanol, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature until the formation of the lithium salt is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate has been explored for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal strains.
Material Science: It is being investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or proteins involved in disease progression. For example, it has been shown to interact with enzymes involved in cancer cell metabolism, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,3,4-thiadiazole-2-carboxylic acid: The parent compound without the lithium ion.
5-aryl-1,3,4-thiadiazoles: Compounds with different aryl groups instead of the phenyl group.
1,3,4-thiadiazole derivatives: A broad class of compounds with various substituents on the thiadiazole ring.
Uniqueness
Lithium 5-phenyl-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. The lithium ion can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
2253632-97-0 |
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Molecular Formula |
C9H5LiN2O2S |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
lithium;5-phenyl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C9H6N2O2S.Li/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI Key |
XUFHMRAQLVKGBI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=NN=C(S2)C(=O)[O-] |
Purity |
91 |
Origin of Product |
United States |
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